3,5-Difluoro-2-(trifluoromethyl)benzodifluoride
Overview
Description
3,5-Difluoro-2-(trifluoromethyl)benzodifluoride is an organofluorine compound characterized by the presence of multiple fluorine atoms. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various scientific and industrial applications, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a precursor compound such as pentafluoropyridine reacts with a nucleophile like sodium azide . This reaction can be carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow reactions, which allow for better control over reaction conditions and higher yields. The use of advanced fluorinating agents and catalysts can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-(trifluoromethyl)benzodifluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of multiple fluorine atoms can make these reactions more challenging.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium fluoride.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3,5-Difluoro-2-(trifluoromethyl)benzodifluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-(trifluoromethyl)benzodifluoride is primarily influenced by the electron-withdrawing effects of the fluorine atoms. These effects can alter the reactivity of the compound, making it more or less susceptible to certain chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to biological receptors in medicinal chemistry or participating in catalytic cycles in industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluorobenzyl bromide
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 3,5-Difluoro-2,4,6-triazidopyridine
Uniqueness
3,5-Difluoro-2-(trifluoromethyl)benzodifluoride is unique due to the combination of multiple fluorine atoms and a trifluoromethyl group, which impart distinct electronic and steric properties
Properties
IUPAC Name |
1-(difluoromethyl)-3,5-difluoro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-3-1-4(7(11)12)6(5(10)2-3)8(13,14)15/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPQIKPMBSVCEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)C(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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